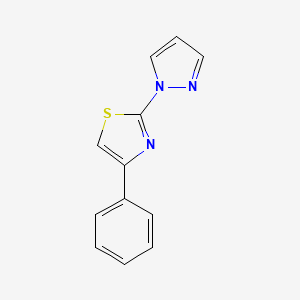

4-苯基-2-(1H-吡唑-1-基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

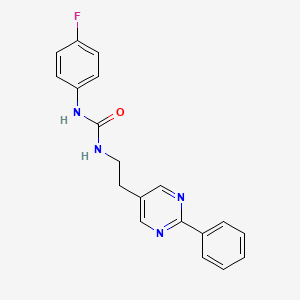

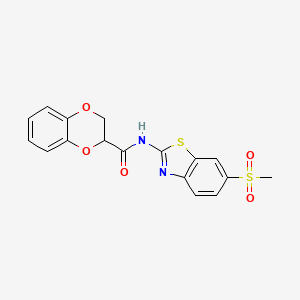

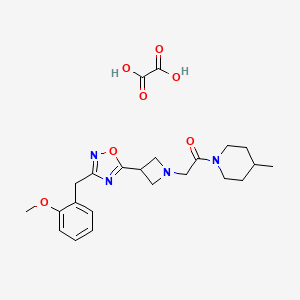

“4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” is a chemical compound with the molecular formula C18H13N3S. It is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” is characterized by the presence of a thiazole ring and a pyrazole ring. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrazole ring consists of three carbon atoms and two nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” include a molecular weight of 303.4 g/mol. It has a complexity of 352 and a topological polar surface area of 59 Ų .

科学研究应用

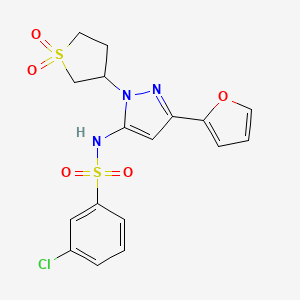

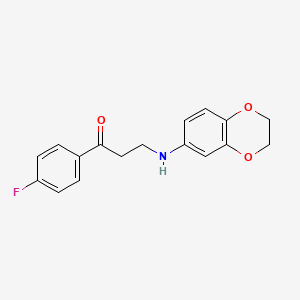

- 吡唑及其衍生物因其多样的生物活性而在医药领域发挥着至关重要的作用。 具体来说,它们用于抗菌、抗结核、抗炎、抗氧化、抗肿瘤、细胞毒性和镇痛功能 .

- 氟代吡唑,5-(4-氟苯基)-3-(萘-1-基)-1-苯基-1H-吡唑,已成功合成。 它表现出与人类雌激素α受体(ERα)有希望的结合亲和力,使其成为抗乳腺癌治疗的潜在候选药物 .

- 研究人员通过多种方法探索了吡唑的合成,包括克诺尔反应和吡唑啉途径。 这些方法涉及α,β-不饱和酮与肼衍生物或半卡巴肼反应,然后进行氧化芳构化 .

- 铑(III)催化的2-(1H-吡唑-1-基)吡啶与内部炔烃的C–H键官能化提供了一条通往C–H烯化产物或吲唑产物的通用途径 .

药物化学和药物研发

有机合成和催化

作用机制

Mode of Action

It is known that many heterocyclic compounds interact with their targets by forming bonds and disrupting normal cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole . .

属性

IUPAC Name |

4-phenyl-2-pyrazol-1-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-5-10(6-3-1)11-9-16-12(14-11)15-8-4-7-13-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINVJDKMFVYYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320528 |

Source

|

| Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

128432-98-4 |

Source

|

| Record name | 4-phenyl-2-pyrazol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)

![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)

![4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)

![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)

![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)